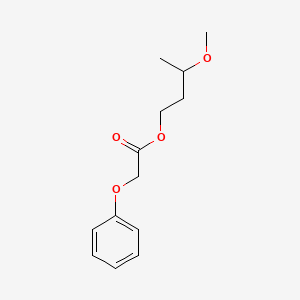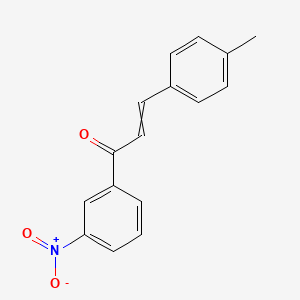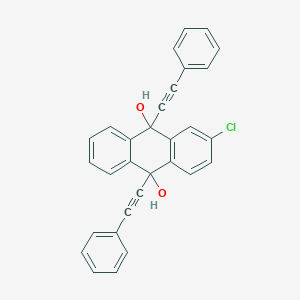
1,3-Dibromo-5-isobutyl-2-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dibromo-5-isobutyl-2-methoxybenzene: is an organic compound with the molecular formula C11H14Br2O It is a derivative of benzene, featuring two bromine atoms, an isobutyl group, and a methoxy group as substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Dibromo-5-isobutyl-2-methoxybenzene typically involves multiple steps, starting from a benzene derivative. One common method includes:
Friedel-Crafts Alkylation: This step introduces the isobutyl group to the benzene ring using an alkyl halide and a Lewis acid catalyst, such as aluminum chloride.
Methoxylation: The methoxy group can be introduced through a nucleophilic substitution reaction using methanol (CH3OH) and a strong base like sodium hydride (NaH).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1,3-Dibromo-5-isobutyl-2-methoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution.
Oxidation: The isobutyl group can be oxidized to form carboxylic acids or other oxygenated derivatives.
Reduction: The bromine atoms can be reduced to hydrogen atoms using reducing agents like zinc (Zn) and hydrochloric acid (HCl).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide (NaOCH3) in methanol.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Zinc (Zn) and hydrochloric acid (HCl).
Major Products:
Substitution: Formation of derivatives with different substituents replacing the bromine atoms.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding hydrogenated benzene derivative.
Scientific Research Applications
1,3-Dibromo-5-isobutyl-2-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying the effects of brominated compounds on biological systems.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Dibromo-5-isobutyl-2-methoxybenzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. The bromine atoms and methoxy group influence the reactivity and orientation of the compound in electrophilic aromatic substitution reactions. The isobutyl group can affect the compound’s solubility and interaction with other molecules.
Comparison with Similar Compounds
1,3-Dibromo-5-methylbenzene: Similar structure but with a methyl group instead of an isobutyl group.
1,3-Dibromo-5-methoxybenzene: Lacks the isobutyl group, only has methoxy and bromine substituents.
1,3-Dibromo-5-isobutyl-2-(methoxymethoxy)benzene: Similar but with an additional methoxymethoxy group.
Uniqueness: 1,3-Dibromo-5-isobutyl-2-methoxybenzene is unique due to the combination of its substituents, which confer distinct chemical properties and reactivity. The presence of both bromine and methoxy groups allows for diverse chemical transformations, making it a valuable compound in synthetic chemistry and research.
Properties
Molecular Formula |
C11H14Br2O |
|---|---|
Molecular Weight |
322.04 g/mol |
IUPAC Name |
1,3-dibromo-2-methoxy-5-(2-methylpropyl)benzene |
InChI |
InChI=1S/C11H14Br2O/c1-7(2)4-8-5-9(12)11(14-3)10(13)6-8/h5-7H,4H2,1-3H3 |
InChI Key |
IXNSRDPHZPEHOV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC(=C(C(=C1)Br)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[[2-[4-[(2,4-Diaminopteridin-6-yl)methylamino]phenyl]acetyl]amino]butanedioic acid](/img/structure/B14016649.png)
![1-[2-(4-methylphenyl)sulfanylethyl]-7H-purine-6-thione](/img/structure/B14016660.png)
![2'-Chloro-5'-methyl-2,3,5,6-tetrahydrospiro[pyran-4,7'-pyrrolo[3,2-d]pyrimidin]-6'(5'H)-one](/img/structure/B14016675.png)



![4-((2-(2-(2-(2-(4-((R)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carbonyl)-1H-1,2,3-triazol-1-yl)ethoxy)ethoxy)ethoxy)ethyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione](/img/structure/B14016701.png)
![Benzo[b]phenanthridin-5(6h)-one](/img/structure/B14016706.png)



